molecular formula C12H8Cl3NO3S B2941581 2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide CAS No. 1206091-72-6

2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B2941581
CAS No.: 1206091-72-6
M. Wt: 352.61
InChI Key: UOKNXMVDAMIKRJ-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of three chlorine atoms, a hydroxyphenyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of benzene to form trichlorobenzene, followed by sulfonation to introduce the sulfonamide group. The hydroxyphenyl group is then introduced through a substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including the inhibition of bacterial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Comparison

Compared to other trichlorobenzenes, 2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide is unique due to the presence of the hydroxyphenyl and sulfonamide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3,4-trichloro-N-(4-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO3S/c13-9-5-6-10(12(15)11(9)14)20(18,19)16-7-1-3-8(17)4-2-7/h1-6,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNXMVDAMIKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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